Glucokinase activator (gka) (R)-1

Catalog No.
S3352038
CAS No.
745051-65-4
M.F
C21H25N3O4S
M. Wt
415.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glucokinase activator (gka) (R)-1

CAS Number

745051-65-4

Product Name

Glucokinase activator (gka) (R)-1

IUPAC Name

(2R)-2-(4-cyclopropylsulfonylphenyl)-3-(oxan-4-yl)-N-pyrazin-2-ylpropanamide

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C21H25N3O4S/c25-21(24-20-14-22-9-10-23-20)19(13-15-7-11-28-12-8-15)16-1-3-17(4-2-16)29(26,27)18-5-6-18/h1-4,9-10,14-15,18-19H,5-8,11-13H2,(H,23,24,25)/t19-/m1/s1

InChI Key

DQIITKNITDKAJZ-LJQANCHMSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=C(C=C2)C(CC3CCOCC3)C(=O)NC4=NC=CN=C4

Isomeric SMILES

C1CC1S(=O)(=O)C2=CC=C(C=C2)[C@@H](CC3CCOCC3)C(=O)NC4=NC=CN=C4

Glucokinase activator (R)-1 is a member of a class of compounds known as glucokinase activators, which are designed to enhance the activity of the glucokinase enzyme. Glucokinase plays a crucial role in glucose metabolism, primarily in the pancreas and liver. It facilitates glucose phosphorylation, which is the first step in glycolysis and glycogen synthesis. This compound specifically targets the allosteric site of glucokinase, stabilizing its active form and increasing its affinity for glucose, thereby promoting insulin secretion from pancreatic beta cells and enhancing hepatic glucose uptake .

The primary chemical reaction facilitated by glucokinase activators involves the phosphorylation of glucose to glucose-6-phosphate:

Glucose+ATPGlucokinaseGlucose 6 phosphate+ADP\text{Glucose}+\text{ATP}\xrightarrow{\text{Glucokinase}}\text{Glucose 6 phosphate}+\text{ADP}

In this reaction, glucokinase catalyzes the conversion of glucose in the presence of ATP, which is critical for maintaining glucose homeostasis in the body. Glucokinase activators increase both the maximum velocity (Vmax) and the affinity (Km) of glucokinase for glucose, thus enhancing this reaction under physiological conditions .

Glucokinase activators have demonstrated significant biological activity, particularly in their ability to lower blood glucose levels. They stimulate insulin secretion from pancreatic beta cells in response to elevated blood glucose concentrations. Studies have shown that these compounds can improve glycemic control in various animal models of diabetes by enhancing hepatic glucose uptake and reducing hepatic glucose output . Additionally, they have been associated with protective effects on pancreatic beta cells, reducing apoptosis and promoting cell survival under stress conditions .

The synthesis of glucokinase activators typically involves multi-step organic synthesis techniques. Common methods include:

  • Chemical Synthesis: Utilizing various reagents and catalysts to construct the desired molecular framework.
  • Modification of Existing Compounds: Deriving new glucokinase activators from known structures by modifying functional groups or substituents to enhance potency and selectivity.
  • High-Throughput Screening: Identifying potential candidates through screening libraries of compounds for their ability to activate glucokinase.

Specific synthetic pathways vary depending on the target structure but generally follow established protocols for synthesizing small-molecule drugs .

Glucokinase activators are primarily investigated for their potential therapeutic applications in treating metabolic disorders such as:

  • Type 2 Diabetes Mellitus: By enhancing insulin secretion and improving glucose metabolism.
  • Impaired Glucose Tolerance: Helping to normalize blood sugar levels in pre-diabetic patients.
  • Obesity Management: Potentially aiding weight loss through improved metabolic function.

These compounds are being evaluated in clinical trials to assess their efficacy and safety profiles .

Research has shown that glucokinase activators interact with several key proteins involved in glucose metabolism:

  • Glucokinase Regulatory Protein: Glucokinase activators compete with this protein for binding to glucokinase, effectively dissociating their interaction and enhancing enzyme activity.
  • Insulin Receptors: Enhanced insulin secretion can lead to increased sensitivity of insulin receptors in peripheral tissues.
  • Mitochondrial Proteins: Some studies suggest that these compounds may influence mitochondrial function, although further research is needed to clarify these interactions .

Several other compounds exhibit similar mechanisms of action as glucokinase activators. Here is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
Ro-28-1675Allosteric activation of glucokinaseFirst identified GKA; enhances insulin secretion
Compound 19eProtects against beta-cell apoptosisIncreases SIRT1 activity; anti-apoptotic properties
PSN-GK1Stimulates glycolysis and glycogen synthesisDemonstrated effects on hepatic glycogen levels
Compound AReduces hepatic glucose outputEffective in cultured primary hepatocytes
Exendin-4GLP-1 receptor agonist; stimulates insulin secretionDifferent mechanism; used for diabetes management

Glucokinase activator (R)-1 stands out due to its specific structural features that enhance its binding affinity at the allosteric site without significant side effects observed in earlier generations of glucokinase activators .

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

415.15657746 g/mol

Monoisotopic Mass

415.15657746 g/mol

Heavy Atom Count

29

UNII

W4S5EBH81C

Wikipedia

Glucokinase activator (gka) (R)-1

Dates

Modify: 2023-07-26

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